molecular formula C13H10Cl2N4 B1347519 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine CAS No. 293762-50-2

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine

Cat. No. B1347519
M. Wt: 293.15 g/mol
InChI Key: FNWVNNRTBTYKMO-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoimidazole, which is a heterocyclic aromatic organic compound. This type of compound is important in drug discovery and medicinal chemistry. The presence of the amino and chloro substituents on the phenyl ring could potentially influence the compound’s reactivity and biological activity.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoimidazole core, followed by substitution reactions to introduce the amino and chloro groups. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzoimidazole and phenyl), as well as polar functional groups (amino and chloro). These features could influence its physical properties and interactions with other molecules.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating amino group and the electron-withdrawing chloro group. These groups could potentially undergo various substitution reactions. The benzoimidazole core might also participate in various reactions depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, boiling point, and other properties.


Scientific Research Applications

Synthesis and Biological Activity 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine derivatives have been synthesized and explored for various biological activities, indicating their potential in scientific research beyond their primary structure. Their chemical synthesis involves reactions that yield significant hypertensive effects, showcasing their relevance in studying antihypertensive agents. This synthesis process employs techniques such as 1H NMR, 13C NMR, and FT-IR spectroscopy to identify compounds, highlighting the compound's utility in pharmacological research focused on hypertension management (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Genotoxic Properties Research on benzimidazole derivatives, including structures similar to 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine, has revealed their antimicrobial and genotoxic properties. These studies contribute to understanding the compound's potential in developing new antimicrobial agents and evaluating genotoxic effects, providing insights into their safety and efficacy in medical applications (Benvenuti et al., 1997).

Antihypertensive Activity The compound and its derivatives have been assessed for antihypertensive activity, showing significant potential in this area. Such studies involve evaluating the compound's effect on blood pressure, utilizing animal models to understand its pharmacological profile. This research underscores the compound's relevance in developing new therapeutic agents for hypertension, a major cardiovascular disease risk factor (Sharma, Kohli, & Sharma, 2010).

Insecticidal Activity Beyond pharmacological applications, the compound and its derivatives have been explored for insecticidal activity. Research in this area has led to the synthesis of novel heterocyclic compounds with promising results against common pests, demonstrating the compound's potential in agricultural and public health applications to control insect populations and mitigate vector-borne diseases (Sharma & Jain, 2013).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties.


Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action in biological systems.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature sources are needed.


properties

IUPAC Name

2-(4-amino-3-chlorophenyl)-4-chloro-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4/c14-7-5-6(1-2-8(7)16)13-18-10-4-3-9(17)11(15)12(10)19-13/h1-5H,16-17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWVNNRTBTYKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(N2)C=CC(=C3Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356834
Record name 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine

CAS RN

293762-50-2
Record name 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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